Absence of Gastric Damage in Rats: ATB-343 vs. Indomethacin
In a rat model of NSAID-induced gastric injury, oral administration of ATB-343 does not cause gastric damage, in stark contrast to equimolar doses of indomethacin, which consistently induce significant mucosal lesions. This qualitative difference is a primary driver for selecting ATB-343 in research focused on GI-sparing anti-inflammatory strategies [1].
| Evidence Dimension | Gastric Mucosal Damage |
|---|---|
| Target Compound Data | No gastric damage observed |
| Comparator Or Baseline | Indomethacin (equimolar dose) caused significant gastric mucosal lesions |
| Quantified Difference | Qualitative: Absence of damage with ATB-343 vs. significant damage with indomethacin. |
| Conditions | In vivo rat model, oral administration, equimolar dosing. |
Why This Matters
This evidence directly addresses the most critical limitation of indomethacin, providing a clear rationale for using ATB-343 in any study where confounding GI toxicity must be avoided while maintaining COX inhibition.
- [1] Santa Cruz Biotechnology. (n.d.). ATB-343 (CAS 1000700-26-4). Retrieved from https://www.scbio.cn/zh/p/atb-343-1000700-26-4 View Source
